![molecular formula C14H19N3OS B5635504 1-{3-methyl-5-[4-(methylthio)phenyl]-1H-1,2,4-triazol-1-yl}butan-2-ol](/img/structure/B5635504.png)
1-{3-methyl-5-[4-(methylthio)phenyl]-1H-1,2,4-triazol-1-yl}butan-2-ol
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Overview
Description
Synthesis Analysis
The synthesis of related triazole compounds often involves click chemistry or the cyclodimerization of heterocyclic heterocumulenes. For example, the synthesis of complexes using (η(6)-benzene)ruthenium(II) with 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles showcases a method where ligands coordinate in a bidentate mode through S/Se and N of the triazole, indicating potential pathways for synthesizing similar compounds (Saleem et al., 2015).
Molecular Structure Analysis
Molecular structure analyses of triazole derivatives, such as the X-ray diffraction study of 3(5)-butylsulfanyl-5(3)-methyl(phenyl)-1H-1,2,4-triazole tautomers, reveal that these compounds often exist as tautomers with a preference for the electron-acceptor substituent occupying specific positions. This insight into the structural preferences of triazole derivatives can inform the molecular design of 1-{3-methyl-5-[4-(methylthio)phenyl]-1H-1,2,4-triazol-1-yl}butan-2-ol (Buzykin et al., 2006).
Chemical Reactions and Properties
Triazole compounds engage in various chemical reactions, including catalytic oxidation and transfer hydrogenation, as seen in ruthenium complexes with triazole-based organosulfur/-selenium ligands. These reactions highlight the reactivity and potential catalytic applications of triazole derivatives, which may extend to this compound (Saleem et al., 2013).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting points, and crystalline structure, can be inferred from studies like the synthesis and crystal structure of related compounds. These properties are crucial for determining the compound's applications in material science and chemistry.
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are key to understanding the utility of triazole compounds. The conjugate addition reactions and the versatile template for diversity-oriented synthesis of heterocycles provide insights into the chemical versatility of these compounds (Gaul & Seebach, 2002); (Amareshwar et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-methyl-5-(4-methylsulfanylphenyl)-1,2,4-triazol-1-yl]butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-4-12(18)9-17-14(15-10(2)16-17)11-5-7-13(19-3)8-6-11/h5-8,12,18H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOXOGBUVFDSLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=NC(=N1)C)C2=CC=C(C=C2)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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